

CAS number and molecular structure of 1-Bromo-4-methylpent-2-yne

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Compound of Interest

Compound Name: 1-Bromo-4-methylpent-2-yne

Cat. No.: B12980106

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An In-depth Technical Guide to 1-Bromo-4-methylpent-2-yne

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-4-methylpent-2-yne, a member of the propargyl bromide family of organic compounds, presents a valuable molecular scaffold for synthetic chemistry. Its bifunctional nature, featuring a reactive carbon-bromine bond and a terminal alkyne, makes it a versatile building block for the introduction of the 4-methylpent-2-ynyl moiety into a diverse range of molecular architectures. This technical guide provides a comprehensive overview of the known properties of **1-Bromo-4-methylpent-2-yne**, including its molecular structure and key identifiers. Due to the limited availability of published experimental data for this specific compound, this document also outlines a probable synthetic route based on established methodologies for analogous compounds. Furthermore, the anticipated reactivity and potential applications in organic synthesis and drug discovery are discussed, drawing parallels with the well-documented chemistry of propargyl bromides.

Molecular Identity and Physicochemical Properties

1-Bromo-4-methylpent-2-yne is an organic compound characterized by a five-carbon chain containing a bromine atom at the first position and a triple bond between the second and third

carbons, with a methyl substituent at the fourth position.

Molecular Structure:

Key Identifiers and Properties:

A summary of the key identifiers and computed physicochemical properties for **1-Bromo-4-methylpent-2-yne** is presented in Table 1. These values are derived from computational models and provide estimated data points for this compound.[\[1\]](#)

Property	Value	Source
CAS Number	185030-28-8	PubChem [1]
Molecular Formula	C ₆ H ₉ Br	PubChem [1]
Molecular Weight	161.04 g/mol	PubChem [1]
IUPAC Name	1-bromo-4-methylpent-2-yne	PubChem [1]
SMILES	<chem>CC(C)C#CCBr</chem>	PubChem [1]
InChIKey	WHWGUOWOKJPSAS-UHFFFAOYSA-N	PubChem [1]
XLogP3 (Computed)	2.4	PubChem [1]
Topological Polar Surface Area (Computed)	0 Å ²	PubChem [1]
Heavy Atom Count (Computed)	7	PubChem [1]

Proposed Experimental Protocol: Synthesis of 1-Bromo-4-methylpent-2-yne

While specific, peer-reviewed experimental protocols for the synthesis of **1-Bromo-4-methylpent-2-yne** are not readily available in the scientific literature, a viable synthetic route can be proposed based on the well-established conversion of propargylic alcohols to propargylic bromides. The logical precursor for this synthesis is 4-methylpent-2-yn-1-ol.

The proposed transformation involves the reaction of 4-methylpent-2-yn-1-ol with a brominating agent, such as phosphorus tribromide (PBr_3), typically in the presence of a weak base like pyridine to neutralize the HBr byproduct.

Reaction Scheme:

(4-methylpent-2-yn-1-ol)(**1-Bromo-4-methylpent-2-yne**)

Detailed Methodology (Hypothetical):

- **Reaction Setup:** A solution of 4-methylpent-2-yn-1-ol and a mild base (e.g., pyridine, 0.4-0.5 equivalents) in an anhydrous aprotic solvent (e.g., diethyl ether or dichloromethane) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.
- **Addition of Brominating Agent:** Phosphorus tribromide (approximately 0.34 equivalents) is added dropwise to the stirred solution, maintaining the temperature at 0 °C.
- **Reaction Progression:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Workup:** Upon completion, the reaction is quenched by the slow addition of ice-cold water. The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.
- **Purification:** The combined organic extracts are washed with saturated aqueous sodium bicarbonate solution, followed by brine. The organic layer is then dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography to yield pure **1-Bromo-4-methylpent-2-yne**.

Reactivity and Potential Applications in Drug Development

1-Bromo-4-methylpent-2-yne belongs to the class of propargyl bromides, which are known to be versatile intermediates in organic synthesis.[2] The reactivity of this compound is dominated

by the presence of the propargyl bromide moiety, which makes it a potent alkylating agent.

Key Reactions:

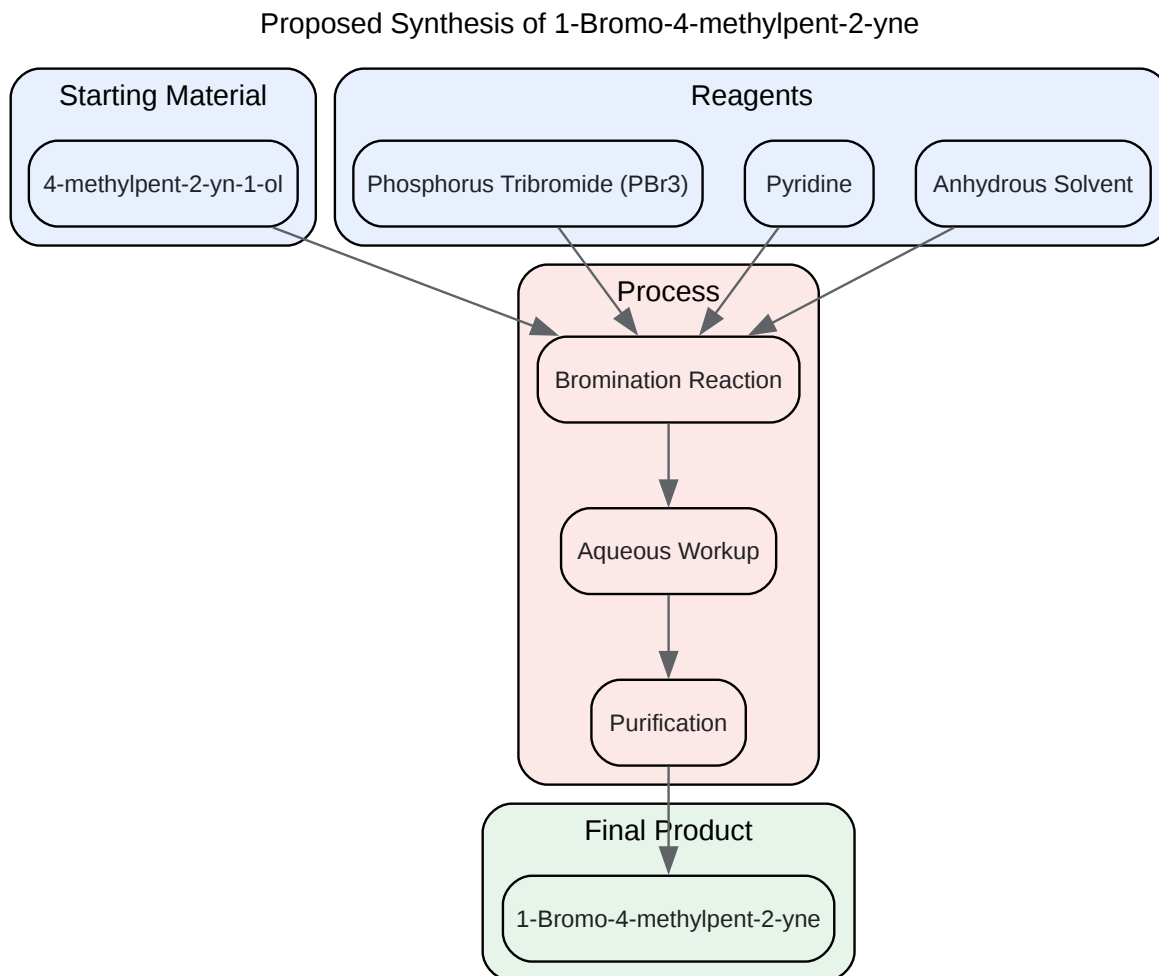
- **Nucleophilic Substitution:** The compound is expected to readily undergo S_N2 reactions with a variety of nucleophiles, such as amines, thiols, and carbanions, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds, respectively. This reactivity is fundamental for building more complex molecular structures.
- **Coupling Reactions:** The carbon-bromine bond can participate in various transition-metal-catalyzed cross-coupling reactions, providing a pathway to connect the 4-methylpent-2-ynyl group to other organic fragments.
- **Grignard Reagent Formation:** Reaction with magnesium metal would likely form the corresponding Grignard reagent, a powerful nucleophile for the formation of carbon-carbon bonds with electrophiles like aldehydes, ketones, and esters.^[2]

Relevance in Drug Development:

The alkyne functional group is a feature of interest in medicinal chemistry due to its linear geometry and its ability to participate in bioorthogonal "click" chemistry reactions. The propargyl group can be found in the structure of some pharmacologically active compounds. The ability of **1-Bromo-4-methylpent-2-yne** to act as a building block for introducing the 4-methylpent-2-ynyl group makes it a potentially useful intermediate in the synthesis of novel drug candidates. This moiety can be used to explore structure-activity relationships by modifying the steric and electronic properties of a lead compound.

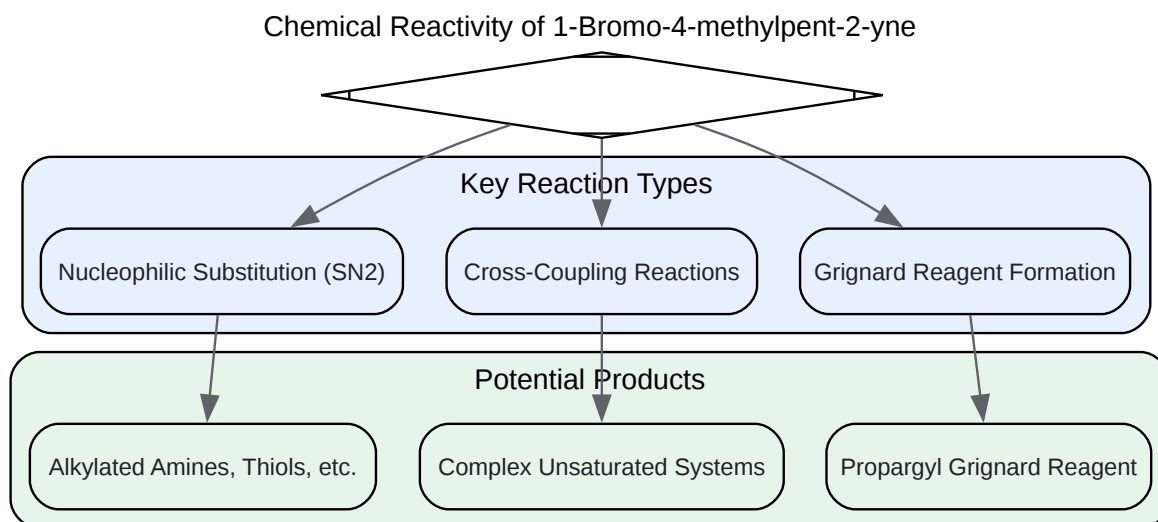
Visualizations

Below are diagrams illustrating the logical relationships and workflows discussed in this guide.



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Caption: Proposed synthetic workflow for **1-Bromo-4-methylpent-2-yne**.



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Caption: Expected chemical reactivity pathways for **1-Bromo-4-methylpent-2-yne**.

Conclusion

1-Bromo-4-methylpent-2-yne is a chemical intermediate with significant potential in synthetic organic chemistry. While detailed experimental data for this specific compound is sparse in the public domain, its structural similarity to other propargyl bromides allows for a confident prediction of its synthesis and reactivity. As a versatile building block, it holds promise for the development of novel molecules, including those with potential applications in the pharmaceutical industry. Further research into the specific properties and reactions of this compound would be beneficial to fully exploit its synthetic utility.

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